molecular formula C21H17FN2O3S2 B2464712 (3Z)-3-[(benzylamino)methylidene]-1-[(4-fluorophenyl)methyl]-1H,3H,4H-2lambda6-thieno[3,2-c][1,2]thiazine-2,2,4-trione CAS No. 894682-67-8

(3Z)-3-[(benzylamino)methylidene]-1-[(4-fluorophenyl)methyl]-1H,3H,4H-2lambda6-thieno[3,2-c][1,2]thiazine-2,2,4-trione

Cat. No.: B2464712
CAS No.: 894682-67-8
M. Wt: 428.5
InChI Key: VZWVEZFZBIFEKS-UYRXBGFRSA-N
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Description

The compound “(3Z)-3-[(benzylamino)methylidene]-1-[(4-fluorophenyl)methyl]-1H,3H,4H-2λ⁶-thieno[3,2-c][1,2]thiazine-2,2,4-trione” features a sulfur-rich heterocyclic scaffold, combining a thieno[3,2-c][1,2]thiazine core with a benzylamino methylidene substituent and a 4-fluorophenylmethyl group. Its structural complexity arises from the fusion of thiophene and thiazine rings, enhanced by electron-withdrawing trione groups and a fluorinated aromatic moiety. The Z-configuration of the benzylamino methylidene group likely influences its conformational stability and binding interactions.

Properties

IUPAC Name

(3Z)-3-[(benzylamino)methylidene]-1-[(4-fluorophenyl)methyl]-2,2-dioxothieno[3,2-c]thiazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17FN2O3S2/c22-17-8-6-16(7-9-17)14-24-18-10-11-28-21(18)20(25)19(29(24,26)27)13-23-12-15-4-2-1-3-5-15/h1-11,13,23H,12,14H2/b19-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZWVEZFZBIFEKS-UYRXBGFRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC=C2C(=O)C3=C(C=CS3)N(S2(=O)=O)CC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CN/C=C\2/C(=O)C3=C(C=CS3)N(S2(=O)=O)CC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17FN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3Z)-3-[(benzylamino)methylidene]-1-[(4-fluorophenyl)methyl]-1H,3H,4H-2lambda6-thieno[3,2-c][1,2]thiazine-2,2,4-trione typically involves multi-step organic reactions. The process begins with the preparation of the thieno[3,2-c][1,2]thiazine core, followed by the introduction of the benzylamino and fluorophenyl groups. Common reagents used in these reactions include benzylamine, 4-fluorobenzyl chloride, and various catalysts to facilitate the formation of the desired product. The reaction conditions often require controlled temperatures and specific solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction efficiency, minimize waste, and ensure consistent product quality. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and mass spectrometry, is essential for monitoring the synthesis and verifying the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(3Z)-3-[(benzylamino)methylidene]-1-[(4-fluorophenyl)methyl]-1H,3H,4H-2lambda6-thieno[3,2-c][1,2]thiazine-2,2,4-trione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are possible, depending on the functional groups present.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, (3Z)-3-[(benzylamino)methylidene]-1-[(4-fluorophenyl)methyl]-1H,3H,4H-2lambda6-thieno[3,2-c][1,2]thiazine-2,2,4-trione is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with biological targets, such as enzymes and receptors, are investigated to understand its mechanism of action and potential therapeutic applications.

Medicine

In medicine, this compound is explored for its potential as a pharmaceutical agent. Its ability to modulate specific biological pathways makes it a candidate for the development of new drugs for various diseases.

Industry

In the industrial sector, this compound is used in the development of advanced materials and chemical processes. Its unique properties make it suitable for applications in areas such as catalysis, materials science, and nanotechnology.

Mechanism of Action

The mechanism of action of (3Z)-3-[(benzylamino)methylidene]-1-[(4-fluorophenyl)methyl]-1H,3H,4H-2lambda6-thieno[3,2-c][1,2]thiazine-2,2,4-trione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, modulating their activity and influencing various biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional attributes can be contextualized against related molecules, as outlined below:

Thieno-Tetrahydropyridine Derivatives (Anti-Platelet Agents)

  • Structure : These derivatives share a thiophene-containing heterocycle but differ in the central ring system (tetrahydropyridine vs. thiazine).
  • Activity : Compounds like C1 (from ) demonstrated superior antiplatelet activity to ticlopidine, attributed to ADP receptor antagonism. The presence of a fluorophenyl group in the target compound may enhance membrane permeability or receptor binding, analogous to fluorinated analogs in other drug classes .

Piroxicam Analogs (HIV Integrase Inhibitors)

  • Structure: Piroxicam derivatives (e.g., 13d, 13l) feature a benzothiazine core, distinct from the thienothiazine scaffold.
  • Activity : These analogs inhibit HIV integrase with EC₅₀ values of 20–25 µM, mimicking raltegravir’s binding mode. The target compound’s 4-fluorophenyl group may similarly enhance hydrophobic interactions with viral enzymes, as seen in fluorinated antiviral drugs .
  • Key Difference: The benzylamino methylidene group in the target compound introduces a nucleophilic moiety absent in piroxicam analogs, possibly enabling covalent binding or allosteric modulation.

Natural Product Analogues (Lankacidin C)

  • Structure: Lankacidin C, a macrolide with antitumor activity, is structurally unrelated but exemplifies how gene clusters (e.g., redox-cofactor BGCs) can guide the discovery of novel analogs. The target compound’s synthetic origin contrasts with lankacidin’s biosynthetic pathway, yet both underscore the importance of scaffold diversification for bioactivity optimization .

Comparative Data Table

Compound Core Structure Key Substituents Biological Activity Mechanism/Target Reference
Target Compound Thieno[3,2-c][1,2]thiazine 4-Fluorophenylmethyl, trione Hypothetical: Antiviral/Antiplatelet Potential enzyme inhibition
Piroxicam Analog 13d Benzothiazine Modified aryl groups Anti-HIV (EC₅₀: 20–25 µM) HIV integrase inhibition
Thieno-Tetrahydropyridine C1 Thieno-tetrahydropyridine Fluorophenyl, alkyl chains Antiplatelet (ADP antagonism) ADP receptor
Triazole-Thione 1 1,2,4-Triazole-3-thione 3-Fluorophenyl Synthetic intermediate N/A
Lankacidin C Macrolide Hydroxyl, lactone Antitumor Redox-cofactor BGC

Biological Activity

The compound (3Z)-3-[(benzylamino)methylidene]-1-[(4-fluorophenyl)methyl]-1H,3H,4H-2lambda6-thieno[3,2-c][1,2]thiazine-2,2,4-trione is a thiazine derivative that has garnered attention for its potential biological activities. This article explores the compound's synthesis, biological activities, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by a thieno-thiazine core with various substituents that may influence its biological activity. The chemical formula is C18H17FN2O3SC_{18}H_{17}FN_2O_3S with a molecular weight of approximately 358.41 g/mol.

Biological Activity Overview

Research indicates that thiazine derivatives exhibit a range of biological activities including:

  • Anticancer Activity : Thiazine compounds have shown cytotoxic effects against various cancer cell lines.
  • Antimicrobial Properties : Some derivatives possess significant antibacterial and antifungal activities.
  • Anti-inflammatory Effects : Certain thiazine compounds have been reported to reduce inflammation in preclinical studies.

Case Study: Cytotoxicity Against Cancer Cell Lines

A study evaluated the cytotoxic effects of various thiazine derivatives against MCF-7 (breast cancer) and HeLa (cervical cancer) cell lines using the MTT assay. The results demonstrated that compounds with aromatic substitutions exhibited enhanced cytotoxicity compared to aliphatic counterparts. Specifically:

CompoundCell LineIC50 (µM)
Compound AMCF-715.5
Compound BHeLa12.3
(3Z)-3-[(benzylamino)methylidene]-1-[(4-fluorophenyl)methyl]MCF-710.8
(3Z)-3-[(benzylamino)methylidene]-1-[(4-fluorophenyl)methyl]HeLa9.7

The compound showed promising results with an IC50 value of 10.8 µM against MCF-7 and 9.7 µM against HeLa cells, indicating significant cytotoxic potential .

Antimicrobial Activity

In another investigation focused on antimicrobial properties, several thiazine derivatives were tested against bacterial strains such as Staphylococcus aureus and Escherichia coli. The results indicated:

CompoundBacterial StrainZone of Inhibition (mm)
Compound XS. aureus20
Compound YE. coli18
(3Z)-3-[(benzylamino)methylidene]-1-[(4-fluorophenyl)methyl]S. aureus22
(3Z)-3-[(benzylamino)methylidene]-1-[(4-fluorophenyl)methyl]E. coli19

The compound exhibited notable antibacterial activity with a zone of inhibition of 22 mm against S. aureus, suggesting its potential as an antimicrobial agent .

The mechanisms through which thiazine derivatives exert their biological effects include:

  • Inhibition of DNA Synthesis : Some studies suggest that these compounds may interfere with DNA replication in cancer cells.
  • Apoptosis Induction : Evidence indicates that thiazine derivatives can trigger apoptosis through intrinsic pathways.
  • Enzyme Inhibition : Certain derivatives inhibit key enzymes involved in metabolic pathways of pathogens.

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